molecular formula C18H19N5O2 B2944126 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-29-8

5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2944126
CAS RN: 900013-29-8
M. Wt: 337.383
InChI Key: WIVIJDHACYNZFT-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a novel small molecule drug with potential therapeutic applications. This compound is a derivative of the 1H-1,2,3-triazole-4-carboxamide family, which has been studied in recent years for its potential therapeutic uses. This molecule has been studied for its ability to interact with proteins and its potential to inhibit enzyme activity. It has been proposed as a potential drug candidate for a variety of diseases and disorders, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthetic Methodologies

One key area of application for this compound lies in the development of synthetic methodologies. For example, the research conducted by Albericio and Bárány (2009) highlighted the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This approach facilitates the synthesis of peptides, demonstrating the compound's utility in peptide synthesis technologies (Albericio & Bárány, 2009).

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against various microorganisms, indicating the potential of 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide derivatives as antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

The compound's derivatives have also been explored for their anticancer properties. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity. Several compounds exhibited promising results against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Bekircan et al., 2008).

Preparation of Peptidomimetics

The synthesis and application of this compound extend to the preparation of peptidomimetics or biologically active compounds. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for producing a protected version of triazole amino acid, which is a crucial building block for triazole-containing dipeptides. This methodology opens new avenues for the creation of triazole-based scaffolds with potential biological activities (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-benzyl-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-10-6-5-9-14(15)11-20-18(24)16-17(19)23(22-21-16)12-13-7-3-2-4-8-13/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVIJDHACYNZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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